molecular formula C14H10ClNO3 B1606570 2-[(2-Chlorophenyl)carbamoyl]benzoic acid CAS No. 6273-12-7

2-[(2-Chlorophenyl)carbamoyl]benzoic acid

Cat. No. B1606570
CAS RN: 6273-12-7
M. Wt: 275.68 g/mol
InChI Key: HTQXDQHRVQQKQH-UHFFFAOYSA-N
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Description

“2-[(2-Chlorophenyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C14H10ClNO3 . It is synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline .


Synthesis Analysis

The synthesis of “2-[(2-Chlorophenyl)carbamoyl]benzoic acid” involves the use of phthalic anhydride and ortho substituted aniline . The compounds are dissolved in dichloromethane and then mixed in a round bottom flask containing more dichloromethane .


Molecular Structure Analysis

The molecular structure of “2-[(2-Chlorophenyl)carbamoyl]benzoic acid” has been analyzed using density functional theory at the B3LYP levels . The frontier molecular energies, electronic chemical potential, chemical hardness, chemical softness, and global electrophilicity indices have been calculated at DFT/B3LYP/6-31G (d,p) level of theory .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a prominent carbon–carbon bond-forming reaction used in organic synthesis. 2-[(2-Chlorophenyl)carbamoyl]benzoic acid can be utilized in this process due to its ability to act as an electrophilic fragment that undergoes oxidative addition with palladium catalysts. This application is particularly valuable because of the mild and functional group tolerant reaction conditions, and the use of environmentally benign organoboron reagents .

Catalytic Protodeboronation

Protodeboronation refers to the removal of a boron group from organic molecules. 2-[(2-Chlorophenyl)carbamoyl]benzoic acid can be involved in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules .

Synthesis of Substituted Benzoic Acids

This compound serves as a precursor for synthesizing various substituted benzoic acids. These acids are synthesized by reacting phthalic anhydride with different aminophenols, which can lead to a wide range of derivatives with potential applications in pharmaceuticals and materials science .

Photoredox Catalysis

In photoredox catalysis, 2-[(2-Chlorophenyl)carbamoyl]benzoic acid can be used as a substrate for proto-deboronation reactions. This application is significant in the field of green chemistry, where light energy is used to promote chemical reactions without the need for harsh conditions or toxic reagents .

properties

IUPAC Name

2-[(2-chlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQXDQHRVQQKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283690
Record name 2-[(2-Chlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)carbamoyl]benzoic acid

CAS RN

6273-12-7
Record name NSC32958
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Chlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-CHLOROPHTHALANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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